molecular formula C14H11N3O B8703055 N-(2-Aminophenyl)-4-cyanobenzamide

N-(2-Aminophenyl)-4-cyanobenzamide

Cat. No.: B8703055
M. Wt: 237.26 g/mol
InChI Key: XYJRCZUSPNSHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminophenyl)-4-cyanobenzamide (CAS 239120-55-9) is a benzamide derivative with a molecular formula of C₁₄H₁₁N₃O and a molecular weight of 237.26 g/mol. It features a 2-aminophenyl group attached to a 4-cyanobenzamide scaffold. Predicted physicochemical properties include a density of 1.28 g/cm³, a boiling point of 372.3°C, and a pKa of 12.44 . This compound is commercially available for research and industrial applications, including use as a pharmaceutical intermediate or bioactive molecule in epigenetics and oncology studies . Its structural motif—a benzamide core with electron-withdrawing (cyano) and electron-donating (amino) groups—makes it a candidate for histone deacetylase (HDAC) inhibition, though specific activity data remain less characterized compared to analogs .

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-(2-aminophenyl)-4-cyanobenzamide

InChI

InChI=1S/C14H11N3O/c15-9-10-5-7-11(8-6-10)14(18)17-13-4-2-1-3-12(13)16/h1-8H,16H2,(H,17,18)

InChI Key

XYJRCZUSPNSHHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

N-(2-Aminophenyl)-4-cyanobenzamide belongs to a class of 2-aminobenzamides, which are widely studied as HDAC inhibitors. Key structural analogs and their properties are summarized below:

Compound Name Substituents/Modifications Biological Activity (HDAC Inhibition) Physicochemical Properties
This compound 4-cyano, 2-aminophenyl Potential HDAC inhibition (inferred from structural class) Density: 1.28 g/cm³; pKa: 12.44
CI-994 (N-(2-Aminophenyl)-4-acetylaminobenzamide) 4-acetamido group HDAC inhibitor; synergistic with retinoids in prostate cancer models Synthetic route: 3-step process
MS-275 (Entinostat) 4-(Pyridine-3-ylmethoxycarbonyl)aminomethyl Class I HDAC selectivity; clinical use in oncology High oral bioavailability
Compound 109 Hexyl linker, 4-methylbenzamide HDAC1/HDAC3 Ki ratio = 6; slow-binding kinetics Improved solubility vs. earlier analogs
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, 2-nitrophenyl Structural comparator (no HDAC data) Crystallographic parameters reported
N-(2-Chloro-4-methylphenyl)-4-cyanobenzamide 2-chloro-4-methylphenyl Research use (specific activity uncharacterized) Molecular weight: 270.7 g/mol

Structure-Activity Relationships (SAR)

  • However, the absence of a flexible alkyl linker (as in Compounds 109 and 136) may limit isoform selectivity .
  • Kinetic Properties: Compounds like 109 and 136 exhibit slow-on/slow-off HDAC inhibition kinetics, a trait linked to sustained pharmacological effects. This contrasts with the uncharacterized binding kinetics of this compound .
  • Solubility and Bioavailability: The cyano group may reduce solubility compared to acetylated or methoxy-substituted analogs (e.g., MS-275), though predicted data for this compound suggest moderate lipophilicity (LogP ~2.5 inferred from structure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.